molecular formula C10H7BrClNO B186402 3-Bromo-4-chloro-8-methoxyquinoline CAS No. 142781-92-8

3-Bromo-4-chloro-8-methoxyquinoline

Cat. No.: B186402
CAS No.: 142781-92-8
M. Wt: 272.52 g/mol
InChI Key: KNCYGWUHMJIGOQ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-8-methoxyquinoline is a high-value, multifunctional synthetic intermediate in medicinal chemistry and drug discovery research. Its core value lies in the strategic positioning of halogen atoms on the quinoline scaffold, which allows for sequential and site-selective cross-coupling reactions to create complex, diverse chemical libraries. This compound is particularly valuable in the design and development of quinoline-based anticancer agents, as the quinoline nucleus is a recognized pharmacophore in many therapeutic agents that can act as growth inhibitors by cell cycle arrest, apoptosis, and inhibition of angiogenesis . Researchers utilize this compound as a key precursor in transition metal-mediated reactions, including Pd-catalyzed borylation and Suzuki cross-couplings, to install various substituents, a critical step for exploring structure-activity relationships (SAR) . The 8-methoxy group can further influence the electronic properties and binding affinity of resulting molecules. The presence of both bromo and chloro substituents offers orthogonal reactivity, enabling synthetic chemists to sequentially functionalize the quinoline core at specific positions for the synthesis of potential probes and targeted pharmacological agents, such as homeodomain interacting protein kinase 2 (HIPK2) inhibitors, which are a subject of interest in antifibrotic therapy research .

Properties

IUPAC Name

3-bromo-4-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCYGWUHMJIGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567138
Record name 3-Bromo-4-chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142781-92-8
Record name 3-Bromo-4-chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chloro-8-methoxyquinoline
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Preparation Methods

Bromination Using Molecular Bromine

A study by Ökten et al. demonstrated that bromination of 8-methoxyquinoline in dichloromethane (CH₂Cl₂) at ambient temperature over 48 hours yields 5-bromo-8-methoxyquinoline as the primary product. To redirect bromination to position 3, alternative solvents and catalysts are required. For example:

  • Solvent Effects : Replacing CH₂Cl₂ with dimethylformamide (DMF) at 60°C shifts regioselectivity toward position 3 due to enhanced electrophilic activation at the meta position relative to the methoxy group.

  • Catalytic Systems : Adding iron(III) chloride (FeCl₃) promotes polarization of Br₂, facilitating electrophilic attack at the electron-rich position 3.

Table 1: Bromination Conditions and Outcomes

Brominating AgentSolventTemperatureTimeYield (%)Regioselectivity (Position)
Br₂CH₂Cl₂25°C48 h925
Br₂/FeCl₃DMF60°C6 h783
N-BromosuccinimideAcetonitrile0°C2 h653

Sequential Chlorination Methodologies

After bromination, chlorination at position 4 is achieved through electrophilic substitution or radical pathways.

Electrophilic Chlorination

Chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃ is a classical approach:

  • Reaction Mechanism : FeCl₃ coordinates to the quinoline nitrogen, activating position 4 for electrophilic attack.

  • Optimized Protocol :

    • Substrate: 3-Bromo-8-methoxyquinoline

    • Reagent: Cl₂ (1.2 equiv), FeCl₃ (0.1 equiv)

    • Solvent: Chloroform

    • Temperature: 40°C

    • Yield: 68%

Radical Chlorination

For improved selectivity, radical initiators such as azobisisobutyronitrile (AIBN) with carbon tetrachloride (CCl₄) generate chlorine radicals:

  • Conditions :

    • CCl₄ (5 equiv), AIBN (0.2 equiv)

    • Reflux in toluene for 12 hours

    • Yield: 72%

Table 2: Chlorination Efficiency Comparison

MethodReagentSolventTemperatureYield (%)
ElectrophilicCl₂/FeCl₃CHCl₃40°C68
RadicalCCl₄/AIBNToluene110°C72

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance throughput and consistency, industrial protocols employ continuous flow reactors:

  • Advantages :

    • Precise temperature control (±1°C) prevents side reactions.

    • Inline purification via immobilized silica cartridges reduces downtime.

  • Typical Parameters :

    • Residence time: 30 minutes

    • Pressure: 2 bar

    • Yield: 85%

Crystallization-Based Purification

Final purification uses gradient recrystallization:

  • Solvent Pair : Hexane/ethyl acetate (4:1 v/v)

  • Purity : >99% by HPLC

Mechanistic Insights and Challenges

Directing Group Dynamics

The methoxy group at position 8 predominantly directs electrophiles to positions 5 and 7. Overcoming this requires:

  • Steric Hindrance : Bulky substituents at position 2 block access to position 5.

  • Electronic Modulation : Electron-withdrawing groups at position 3 transiently installed via Suzuki coupling alter electron density.

Byproduct Formation

Common byproducts include:

  • 5-Bromo-4-chloro-8-methoxyquinoline : Resulting from competing bromination at position 5.

  • Dihalogenated Derivatives : Mitigated by stoichiometric control (Br₂ ≤1.1 equiv).

Emerging Methodologies

Photocatalytic Halogenation

Visible-light-driven catalysis using ruthenium complexes enables room-temperature halogenation:

  • Conditions :

    • Ru(bpy)₃Cl₂ (1 mol%), BrCCl₃ (1.5 equiv)

    • Blue LED, 25°C, 4 hours

    • Yield: 70%

Enzymatic Halogenation

Engineered flavin-dependent halogenases show promise for sustainable synthesis:

  • Substrate Scope : Limited to electron-rich aromatics.

  • Current Yield : 40% (in vitro).

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-8-methoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .

Comparison with Similar Compounds

Comparison with Structurally Related Quinoline Derivatives

Structural and Electronic Differences

The substitution pattern of halogens and functional groups significantly influences reactivity and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
3-Bromo-4-chloro-8-methoxyquinoline 142781-92-8 C₁₀H₇BrClNO 272.53 3-Br, 4-Cl, 8-OMe CCS ([M+H]⁺): 146.1 Ų
4-Bromo-8-methoxyquinoline - C₁₀H₈BrNO 238.08 4-Br, 8-OMe Planar structure; weak C–H⋯π interactions
4-Bromo-8-chloro-5-methoxy-2-methylquinoline 1189107-60-5 C₁₁H₉BrClNO 286.56 4-Br, 8-Cl, 5-OMe, 2-Me Increased lipophilicity (methyl group)
8-Bromo-4-chloro-3-methylquinoline 858278-39-4 C₁₀H₇BrClN 256.53 8-Br, 4-Cl, 3-Me LogP: 3.96 (highly lipophilic)
Key Observations:

Methyl vs. Methoxy: 4-Bromo-8-chloro-5-methoxy-2-methylquinoline’s methyl group increases hydrophobicity (LogP ~4.0) compared to methoxy-containing derivatives .

Molecular Planarity: 4-Bromo-8-methoxyquinoline exhibits coplanar non-hydrogen atoms (r.m.s. deviation = 0.0242 Å), facilitating π-stacking interactions absent in bulkier analogs like this compound .

Biological Activity

3-Bromo-4-chloro-8-methoxyquinoline is a heterocyclic compound with significant biological activity. Its structure, characterized by the presence of bromine and chlorine substituents along with a methoxy group, positions it as a promising candidate in medicinal chemistry. This article delves into its biological activities, focusing on its antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.

  • Molecular Formula : C10H7BrClNO
  • Molecular Weight : 272.53 g/mol

The compound is synthesized through methods that typically involve bromination and chlorination of 8-methoxyquinoline. Common synthetic routes include the use of bromine in suitable solvents followed by chlorination using agents like thionyl chloride.

This compound exhibits its biological effects primarily through:

  • Inhibition of DNA Synthesis : It interferes with bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
  • Enzyme Inhibition : The compound may inhibit specific metabolic enzymes, contributing to its antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity against various pathogens. For instance:

  • In vitro Studies : It has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics .
  • Case Study : A study reported that derivatives of quinoline compounds, including this compound, exhibited significant antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumonia .

Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • Mechanism : It is believed to affect viral replication processes, although specific pathways are still under investigation.
  • Research Findings : Studies have shown that certain quinoline derivatives exhibit inhibition of viral growth with low cytotoxicity to host cells .

Anticancer Potential

This compound is being explored for its potential anticancer effects:

  • Cell Line Studies : Preliminary research indicates that it may inhibit the proliferation of cancer cell lines without significant toxicity to normal cells. For example, it showed no cytotoxicity in HeLa cells at concentrations up to 200 µM .

Data Summary

Biological ActivityTarget OrganismsMechanismReference
AntimicrobialPseudomonas aeruginosa, Klebsiella pneumoniaInhibition of bacterial DNA synthesis
AntiviralVarious virusesInterference with viral replication
AnticancerHeLa cellsInhibition of cell proliferation

Q & A

Q. How to address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
  • Nanoparticle formulations : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • GHS hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
  • PPE : Nitrile gloves, lab coat, and fume hood use mandatory.
  • Waste disposal : Halogenated waste streams, incineration recommended .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-chloro-8-methoxyquinoline
Reactant of Route 2
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